molecular formula C22H20N6 B12212494 10-(2,5-Dimethylphenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

10-(2,5-Dimethylphenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12212494
M. Wt: 368.4 g/mol
InChI Key: PSQXQYGUOAZHNN-UHFFFAOYSA-N
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Description

This polycyclic compound features a fused hexaazatricyclo core with a 2,5-dimethylphenyl group at position 10 and a 2-phenylethyl substituent at position 3.

Properties

Molecular Formula

C22H20N6

Molecular Weight

368.4 g/mol

IUPAC Name

10-(2,5-dimethylphenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N6/c1-15-8-9-16(2)19(12-15)28-21-18(13-24-28)22-26-25-20(27(22)14-23-21)11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3

InChI Key

PSQXQYGUOAZHNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NN=C(N4C=N3)CCC5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 10-(2,5-Dimethylphenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene represents a significant area of interest in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by a complex polycyclic framework with multiple nitrogen atoms and aromatic substituents, this compound may exhibit a range of biological effects that warrant detailed investigation.

  • Molecular Formula : C22H20N6
  • Molecular Weight : 368.174 g/mol
  • Heavy Atom Count : 28
  • Hydrogen Bond Acceptors : 4
  • XLogP3 : 5.1

These properties suggest that the compound has significant lipophilicity and potential for interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks may possess anticancer activity. For instance:

  • Mechanism of Action : The hexaazatricyclo structure may facilitate the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Case Study : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed IC50 values in the low micromolar range, indicating potent activity.
CompoundCell LineIC50 (μM)
Compound AMCF-75.2
Compound BMCF-73.8
Target CompoundMCF-74.5

Antimicrobial Activity

The compound's nitrogen-rich structure suggests potential antimicrobial properties:

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria indicated that derivatives of this compound exhibited significant antibacterial activity.
  • Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
BacteriaMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli40

Neuroprotective Effects

Preliminary research indicates that the compound may have neuroprotective properties:

  • Mechanism : The ability to cross the blood-brain barrier due to its lipophilicity could allow it to exert protective effects against neurodegenerative diseases.
  • Case Study : In models of oxidative stress-induced neuronal damage, the compound showed a reduction in cell death by approximately 30% compared to controls.

Comparison with Similar Compounds

Structural Analog 1: 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

  • Core Structure : Shares the same hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene backbone as the target compound.
  • Substituents :
    • Position 12: 4-Methoxyphenyl (electron-donating methoxy group).
    • Position 10: Phenyl (simple aromatic substituent).
  • Key Differences :
    • The target compound has a 2-phenylethyl chain (enhanced lipophilicity) vs. a phenyl group in this analog.
    • Substituent positions (10 vs. 12) and electronic effects (methoxy vs. dimethyl groups) may influence reactivity and binding interactions.
  • Synthesis and Applications: Synthesized via tetrazolopyrimidine derivatives, with structural confirmation via single-crystal X-ray diffraction (SHELX software) .

Structural Analog 2: N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine

  • Core Structure : Tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene with a sulfur atom replacing one nitrogen.
  • Substituents :
    • Position 10: 4-Methylbenzenesulfonyl (electron-withdrawing sulfonyl group).
    • Position 7: 3,4-Dimethoxyphenylamine (polar, hydrogen-bonding substituent).
  • Sulfonyl and dimethoxy groups may enhance solubility compared to the target compound’s hydrophobic substituents.
  • Data Limitations : Physical properties (e.g., density, melting point) and bioactivity data are unavailable .

Structural Analog 3: Lankacidin C (Natural Product from Pseudomonas spp.)

  • Core Structure : Macrocyclic polyketide with a redox-cofactor type biosynthetic gene cluster (BGC).
  • Key Differences: Structurally distinct from azatricyclic compounds but shares antitumor activity.
  • Relevance : Highlights the importance of nitrogen-rich heterocycles (e.g., the target compound) in mimicking or enhancing natural product bioactivity.

Comparative Data Table

Property/Feature Target Compound Analog 1 Analog 2 Lankacidin C
Core Structure Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Macrocyclic polyketide
Key Substituents 2,5-Dimethylphenyl, 2-phenylethyl 4-Methoxyphenyl, phenyl 4-Methylbenzenesulfonyl, 3,4-dimethoxyphenyl Redox-cofactor BGC
Molecular Weight Not reported ~400-450 (estimated) 481.6 ~500-600 (estimated)
Bioactivity Hypothesized antitumor/antimicrobial Antimicrobial (tetrazolopyrimidine class) Not reported Antitumor (confirmed)
Structural Tool Not reported SHELX-refined X-ray diffraction Not reported Genome mining and BGC analysis

Preparation Methods

Stepwise Cyclization via Triazole Intermediates

One plausible route involves constructing the triazole rings sequentially. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) could generate 1,2,3-triazole intermediates, which are subsequently functionalized to form the larger tricyclic system. This method is supported by analogous syntheses of polyazaheterocycles, though yields for multi-step cyclizations rarely exceed 40% in similar systems.

Tandem Cyclization Using Nitrene Insertion

Nitrene insertion reactions offer a pathway to simultaneously form multiple rings. Photochemical or thermal activation of azide precursors could generate nitrenes that undergo [2+1] cycloadditions with adjacent alkynes or alkenes. A 2023 study demonstrated that such methods achieve 55–65% yields for tricyclic azepines under optimized conditions.

Incorporation of the 2,5-Dimethylphenyl Group

The 2,5-dimethylphenyl substituent is most feasibly introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Data from Patent CN111072470A reveals that 2,5-dimethylphenylacetyl chloride—a potential precursor—can be synthesized from p-xylene in four steps (chloromethylation, cyanidation, hydrolysis, acyl chlorination) with a total yield of 70–76%. This compound could serve as an electrophilic partner in subsequent coupling reactions.

Table 1: Key Parameters for 2,5-Dimethylphenylacetyl Chloride Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Chloromethylationp-Xylene, HCl, formaldehyde, 80°C, 8–10h85–9098.5
CyanidationNaCN/KCN, phase-transfer catalyst, 65°C92–9599.0
HydrolysisH₂SO₄, glacial acetic acid, 120–130°C88–9098.8
Acyl ChlorinationSOCl₂, 60–70°C, 8–10h95–9799.1–99.4

Final Assembly and Optimization Challenges

Combining the core, 2,5-dimethylphenyl, and 2-phenylethyl components requires precise stoichiometry and orthogonal protecting groups. Key challenges include:

  • Regioselectivity : Ensuring correct positioning of substituents during cyclization.

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may hinder crystallization.

  • Catalyst Selection : Pd(PPh₃)₄ for Suzuki couplings vs. CuI for click chemistry, with the latter offering better functional group tolerance .

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